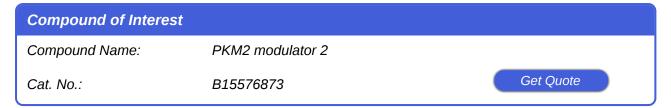


A Comparative Guide to Pyruvate Kinase M2 (PKM2) Modulators

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published data on Pyruvate Kinase M2 (PKM2) modulators, with a focus on the well-characterized activator, TEPP-46 (also referred to as ML265), and other notable activators and inhibitors. The information is intended to assist researchers in evaluating and selecting appropriate compounds for their studies in cancer metabolism and other therapeutic areas.

Introduction to PKM2 Modulation

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a less active dimeric form, which contributes to the Warburg effect by shunting glycolytic intermediates into biosynthetic pathways that support cell proliferation. Small molecule modulators that either activate or inhibit PKM2 are valuable tools for studying and potentially treating cancer and other diseases. Activators typically promote the formation of the highly active tetrameric state of PKM2, reversing the Warburg effect, while inhibitors block its activity.

Comparative Performance of PKM2 Modulators

The following tables summarize the quantitative data for various PKM2 activators and inhibitors based on published literature.

PKM2 Activators



Compound	Туре	AC50 (in vitro)	Cell-based Efficacy (EC50)	Selectivity over PKM1, PKL, PKR
TEPP-46 (ML265)	Synthetic Small Molecule	92 nM[1][2]	Active in cells, but EC50 not explicitly reported	High[1][2]
DASA-58	Synthetic Small Molecule	38 nM	19.6 μM (A549 cells)[3]	High
TP-1454	Synthetic Small Molecule	10 nM[1]	Not reported	Not specified
Mitapivat (AG- 348)	Synthetic Small Molecule	Not explicitly reported as AC50	Not reported	Not specified

PKM2 Inhibitors

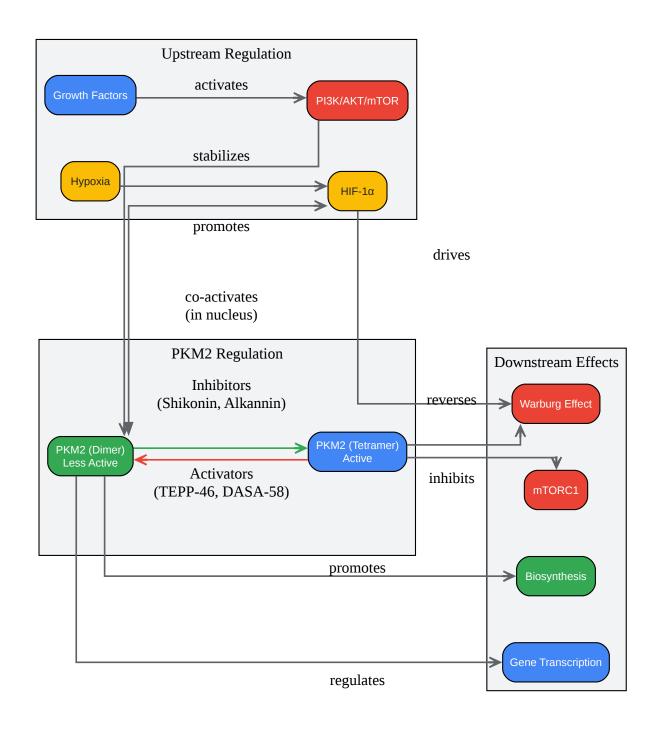


Compound	Туре	IC50 (in vitro)	Notes
Alkannin	Natural Product	0.3 μ M (without FBP), 0.9 μ M (with 125 μ M FBP)[3]	Specific for PKM2 over PKM1 and PKL[3]
Shikonin	Natural Product	~1 μM (cell-based)	Potent and specific PKM2 inhibitor[4]
Compound 3K	Synthetic Small Molecule	2.95 μM[1][5]	4-5 fold more selective for PKM2 over PKM1[1][5]
Silibinin	Natural Product	0.91 μΜ	Competitive inhibitor
Curcumin	Natural Product	1.12 μΜ	Non-competitive inhibitor
Resveratrol	Natural Product	3.07 μΜ	Non-competitive inhibitor
Ellagic Acid	Natural Product	4.20 μΜ	Competitive inhibitor

Key Signaling Pathways

PKM2 activity is intertwined with major signaling pathways that regulate cell metabolism, proliferation, and survival. Understanding these connections is crucial for elucidating the mechanism of action of PKM2 modulators.





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PKM2 Signaling Pathways

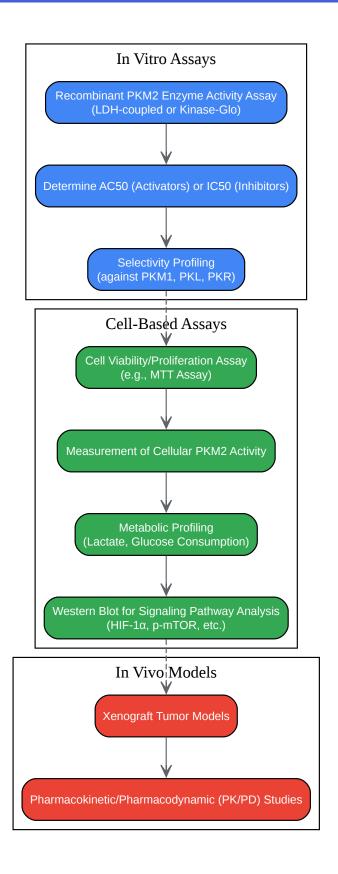




Experimental Workflows

The evaluation of PKM2 modulators typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.





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General Experimental Workflow for PKM2 Modulator Evaluation



Detailed Experimental Protocols LDH-Coupled PKM2 Activity Assay

This assay measures the rate of pyruvate production by PKM2, which is coupled to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Materials:

- Recombinant human PKM2 enzyme
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)
- Nicotinamide adenine dinucleotide, reduced form (NADH)
- Lactate Dehydrogenase (LDH)
- Test compounds (dissolved in DMSO)
- 96-well, UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare Reagent Master Mix: For each reaction, prepare a master mix with final concentrations of 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, and ~8-10 units/mL LDH in assay buffer.
- Prepare Compound Dilutions: Serially dilute test compounds in DMSO, then in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
- Assay Plate Setup: Add 2 μ L of diluted compound or DMSO (vehicle control) to the appropriate wells.



- Initiate Reaction: Add 198 μL of the Reagent Master Mix containing 20 nM of recombinant human PKM2 to each well.
- Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C and measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.
- Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Normalize the velocities to the DMSO control to determine percent inhibition or activation.

Kinase-Glo® PKM2 Assay

This luminescent assay quantifies the amount of ATP produced by the PKM2 reaction.

Materials:

- · Recombinant human PKM2 enzyme
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)
- Kinase-Glo® Reagent
- Test compounds (dissolved in DMSO)
- · 96-well, solid white microplate
- Luminometer

Procedure:

- Prepare Reaction Mix: In each well, combine 20 nM PKM2, 0.5 mM PEP, and 1 mM ADP in assay buffer.
- Add Compound: Add test compounds at various concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).



- Incubate: Incubate the plate at room temperature for 30 minutes.
- Add Kinase-Glo® Reagent: Add an equal volume of Kinase-Glo® Reagent to each well.
- Incubate: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure Luminescence: Read the luminescence using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ATP produced and thus to PKM2 activity. Calculate percent inhibition or activation relative to controls.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Cells cultured in 96-well plates
- · Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
- Add MTT Reagent: Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.



- Solubilize Formazan: Add 100 μL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
- Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells.
 Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[6][7][8][9][10]

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